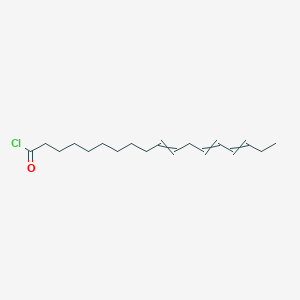
Octadeca-10,13,15-trienoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadeca-10,13,15-trienoyl chloride: is an organic compound with the molecular formula C18H29ClO. It is an acyl chloride derivative of octadecatrienoic acid, characterized by the presence of three conjugated double bonds at positions 10, 13, and 15 in the carbon chain.
準備方法
Synthetic Routes and Reaction Conditions: Octadeca-10,13,15-trienoyl chloride can be synthesized through the acylation of octadecatrienoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C18H30O2+SOCl2→C18H29ClO+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the product. The reaction conditions are optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: Octadeca-10,13,15-trienoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The conjugated double bonds in the carbon chain can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction: The double bonds can be selectively oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to prevent over-addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Halohydrins: Formed from addition reactions with halogens and hydrogen halides.
Epoxides and Alcohols: Formed from selective oxidation and reduction reactions
科学的研究の応用
Chemistry: Octadeca-10,13,15-trienoyl chloride is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential anti-inflammatory and antimicrobial properties. These derivatives are also investigated for their role in lipid metabolism and signaling pathways .
Industry: The compound is used in the production of specialty chemicals, including coatings, adhesives, and lubricants. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and resistance to oxidation .
作用機序
The mechanism of action of octadeca-10,13,15-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. The conjugated double bonds can participate in addition reactions, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which activates the double bonds towards electrophilic attack .
類似化合物との比較
Octadeca-9,12,15-trienoyl chloride: Similar structure but with double bonds at different positions.
Octadeca-9,11,13-trienoyl chloride: Another isomer with double bonds at positions 9, 11, and 13.
Linoleoyl chloride: Contains two double bonds at positions 9 and 12.
Uniqueness: Octadeca-10,13,15-trienoyl chloride is unique due to the specific positioning of its double bonds, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
特性
CAS番号 |
63029-04-9 |
|---|---|
分子式 |
C18H29ClO |
分子量 |
296.9 g/mol |
IUPAC名 |
octadeca-10,13,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,8-9H,2,7,10-17H2,1H3 |
InChIキー |
HRQPWHJKIDYWQM-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=CCC=CCCCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


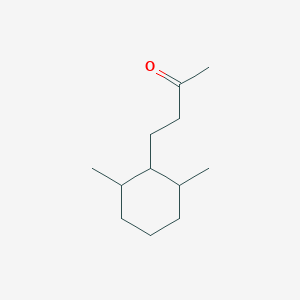
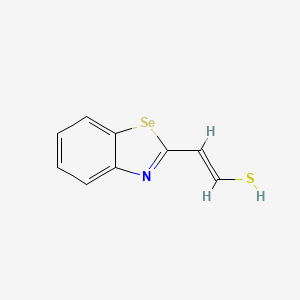
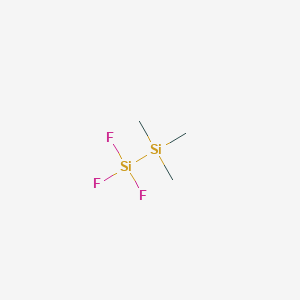
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)

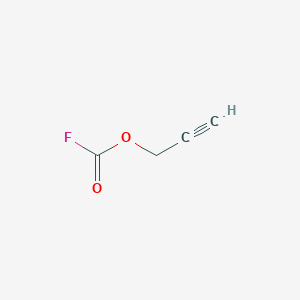


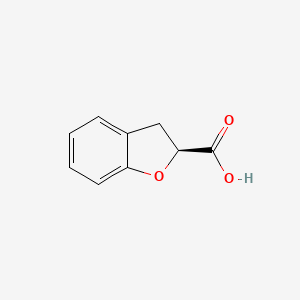
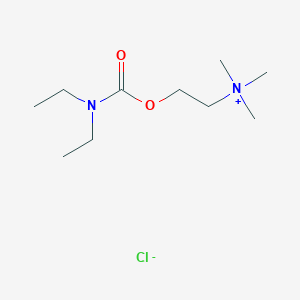
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
